molecular formula C26H35B2NO4 B14050412 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B14050412
M. Wt: 447.2 g/mol
InChI Key: MDPJJUHAQVINMD-UHFFFAOYSA-N
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Description

9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, features boronate ester groups, which are often used in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.

    Reduction: Reduction reactions may target the boronate ester groups.

    Substitution: The boronate ester groups make the compound suitable for Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced boronate ester derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The boronate ester groups make it useful in catalytic processes.

Biology

    Fluorescent Probes: Carbazole derivatives are often used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole would depend on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The carbazole core may interact with various molecular targets in biological systems, potentially affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound without the ethyl and boronate ester groups.

    2,7-Dibromo-9H-carbazole: A precursor used in the synthesis of the target compound.

    9-Ethyl-9H-carbazole: Similar structure but lacks the boronate ester groups.

Uniqueness

The presence of both the ethyl group and the boronate ester groups makes 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole unique

Properties

Molecular Formula

C26H35B2NO4

Molecular Weight

447.2 g/mol

IUPAC Name

9-ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

InChI

InChI=1S/C26H35B2NO4/c1-10-29-21-15-17(27-30-23(2,3)24(4,5)31-27)11-13-19(21)20-14-12-18(16-22(20)29)28-32-25(6,7)26(8,9)33-28/h11-16H,10H2,1-9H3

InChI Key

MDPJJUHAQVINMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C

Origin of Product

United States

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